N'-(3-pyridinylmethylene)benzohydrazide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(E)-pyridin-3-ylmethylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c17-13(12-6-2-1-3-7-12)16-15-10-11-5-4-8-14-9-11/h1-10H,(H,16,17)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVMRRDGCPODBY-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49670866 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1215-53-8 | |
| Record name | BENZOIC (3-PYRIDYLMETHYLENE)HYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Derivatization of N 3 Pyridinylmethylene Benzohydrazide
Facile Condensation Approaches for N'-(3-pyridinylmethylene)benzohydrazide Synthesis
The fundamental and most common method for synthesizing this compound involves the direct condensation of benzohydrazide (B10538) with nicotinaldehyde. nih.gov This reaction forms the core of many synthetic strategies, with variations aimed at improving yield, purity, and reaction time.
A widely employed procedure involves stirring equimolar amounts of nicotinaldehyde and benzohydrazide in ethanol at room temperature. core.ac.ukniscair.res.in The reaction is typically facilitated by a catalytic amount of acid. core.ac.ukniscair.res.in Another approach involves refluxing the reactants in ethanol to drive the reaction to completion. nih.gov The product, being a solid, often precipitates from the reaction mixture and can be isolated through simple filtration, followed by recrystallization to achieve high purity. nih.govcore.ac.ukniscair.res.in
| Reactants | Solvent | Conditions | Yield | Reference |
| Nicotinaldehyde, Benzohydrazide | Ethanol | Room Temperature, 1h | 91% | core.ac.ukniscair.res.in |
| Nicotinaldehyde, Benzohydrazide | Ethanol | Reflux, 2h | 78% | nih.gov |
The efficiency of the condensation reaction is sensitive to the choice of solvent and reaction temperature. Ethanol is a commonly used solvent due to its ability to dissolve the reactants and facilitate the precipitation of the product upon formation. nih.govcore.ac.ukniscair.res.in Recrystallization from ethanol or methanol is also a common purification method. nih.govcore.ac.ukniscair.res.in
Studies on related hydrazone syntheses have explored various solvent systems to optimize yields and reaction times. For instance, in the synthesis of other heterocyclic compounds, solvent systems like ethanol, water, and mixtures such as ethanol/water have been systematically evaluated to find the optimal medium. researchgate.net While room temperature is often sufficient for the synthesis of this compound, core.ac.ukniscair.res.in some procedures utilize reflux conditions to ensure the reaction goes to completion. nih.gov The choice between room temperature and reflux often represents a trade-off between reaction speed and energy consumption.
Acid catalysis is a key factor in accelerating the condensation reaction. Glacial acetic acid is frequently used as a catalyst when the reaction is performed in ethanol at room temperature, proving effective in promoting the formation of the hydrazone linkage. core.ac.ukniscair.res.in Concentrated hydrochloric acid has also been utilized as a catalyst in the synthesis of related benzohydrazide derivatives. derpharmachemica.comderpharmachemica.com The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amino group of the benzohydrazide.
In the broader context of hydrazone synthesis, organocatalysts like L-proline have emerged as an environmentally friendly option, promoting reactions under mild conditions. mdpi.com
Design and Synthesis of Substituted this compound Derivatives
The core structure of this compound allows for extensive chemical derivatization by introducing substituents on either the pyridine (B92270) ring or the benzoyl moiety. This is achieved by using appropriately substituted nicotinaldehydes and benzohydrazides as starting materials. core.ac.ukniscair.res.in
A significant number of derivatives have been synthesized by reacting various substituted benzohydrazides with nicotinaldehyde or 2-chloronicotinaldehyde. core.ac.ukniscair.res.in For example, benzohydrazides bearing methoxy or trimethoxy groups on the phenyl ring have been successfully condensed to yield the corresponding substituted N'-(3-pyridinylmethylene)benzohydrazides. core.ac.ukniscair.res.in Furthermore, modifications to the pyridine ring have been accomplished by starting with substituted nicotinaldehydes, such as those bearing chloro, piperidino, morpholino, or thiomorpholino groups at the C-2 position. core.ac.ukniscair.res.in This modular synthetic approach allows for the creation of a large library of compounds with diverse structural features.
Table of Synthesized N'-(pyridin-3-ylmethylene)benzohydrazide Derivatives
| Pyridine Aldehyde Substituent | Benzohydrazide Substituent | Product Designation | Reference |
| H | H | 3a | core.ac.ukniscair.res.in |
| H | 4-OCH3 | 3d | core.ac.ukniscair.res.in |
| 2-Cl | H | 3f | core.ac.ukniscair.res.in |
| 2-Cl | 4-OCH3 | 3g | core.ac.ukniscair.res.in |
| 2-Cl | 3,4,5-(OCH3)3 | 3h | core.ac.ukniscair.res.in |
| 2-Morpholino | H | 3p | core.ac.ukniscair.res.in |
| 2-Thiomorpholino | 4-OCH3 | 3v | core.ac.ukniscair.res.in |
Considerations for Sustainable and Green Synthetic Protocols
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for the synthesis of hydrazide derivatives. One promising approach is the use of alternative reaction media that are non-toxic, inexpensive, and recyclable. Polyethylene glycol (PEG) 400 has been successfully employed as a recyclable solvent for the synthesis of N-(quinoline-3-ylmethylene)benzohydrazide derivatives at room temperature, completely avoiding the need for an acid catalyst. researchgate.net This methodology offers significant advantages in terms of reduced environmental impact and simplified experimental procedures.
Another green technique involves the use of organocatalysis combined with solvent-free or aqueous reaction conditions. For instance, L-proline has been used as a reusable organocatalyst for the synthesis of other hydrazide derivatives, employing either a grinding technique with a minimal amount of water or an aqueous ethanol solvent system. mdpi.com These methods reduce the reliance on volatile organic solvents and often lead to high yields and purity with easy work-up procedures. Such sustainable protocols represent a significant advancement in the synthesis of this compound and its analogues.
Advanced Structural Elucidation and Spectroscopic Characterization
Vibrational Spectroscopy Analysis
Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.
N-H Stretching: A prominent band is expected in the region of 3173-3310 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the hydrazide moiety.
C=O Stretching: The carbonyl group (C=O) of the benzohydrazide (B10538) backbone will exhibit a strong absorption band, typically observed in the range of 1622-1686 cm⁻¹. The exact position can be influenced by hydrogen bonding and electronic effects.
C=N Stretching: The imine or azomethine group (C=N) formed by the condensation of benzohydrazide and 3-pyridinecarboxaldehyde (B140518) is expected to show a characteristic stretching vibration between 1597 cm⁻¹ and 1611 cm⁻¹.
Aromatic C-H and C=C Stretching: The benzene (B151609) and pyridine (B92270) rings will give rise to multiple bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aromatic C=C stretching vibrations are observed in the 1400-1600 cm⁻¹ region.
Interactive Data Table: Expected FTIR Absorption Bands for N'-(3-pyridinylmethylene)benzohydrazide
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (stretch) | 3170 - 3310 | Medium to Strong |
| Aromatic C-H (stretch) | 3000 - 3100 | Medium to Weak |
| C=O (stretch) | 1620 - 1690 | Strong |
| C=N (stretch) | 1590 - 1620 | Medium |
| Aromatic C=C (stretch) | 1400 - 1600 | Medium to Weak |
Experimental Raman spectra for this compound are not extensively documented in the available literature. However, based on the analysis of similar aromatic hydrazones, certain vibrational modes are expected to be Raman active. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C stretching modes of the aromatic rings and the C=N stretching vibration would be expected to produce distinct signals. A comprehensive Raman analysis would complement the FTIR data, providing a more complete vibrational profile of the molecule. For the parent compound, benzohydrazide, Raman lines have been observed that correspond to CCC trigonal bending and other deformation vibrations of the molecular frame.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for elucidating the precise structure of organic molecules by providing detailed information about the chemical environment of individual protons and carbon atoms.
Specific ¹H NMR data for this compound is not available in the provided search results. However, the expected chemical shifts and splitting patterns can be predicted based on the analysis of analogous compounds and general principles of NMR spectroscopy.
N-H Proton: The proton attached to the nitrogen atom of the hydrazide linkage is expected to appear as a singlet in the downfield region of the spectrum, likely between δ 11.0 and 15.0 ppm. Its chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding.
Azomethine Proton (-CH=N-): The proton of the imine group is also expected to be in the downfield region, typically as a singlet, in the range of δ 8.0-9.0 ppm.
Aromatic Protons: The protons on the benzene and pyridine rings will resonate in the aromatic region, generally between δ 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns (doublets, triplets, multiplets) will depend on their position relative to the substituents and the nitrogen atom in the pyridine ring. The protons on the pyridine ring are expected to be more deshielded and thus appear at a higher chemical shift compared to those on the benzoyl ring.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N-H | 11.0 - 15.0 | Singlet |
| -CH=N- | 8.0 - 9.0 | Singlet |
| Pyridine-H | 7.5 - 9.0 | Multiplets/Doublets |
| Benzene-H | 7.0 - 8.0 | Multiplets/Doublets |
While an experimental ¹³C NMR spectrum for this compound is not present in the search results, the expected chemical shifts for the carbon atoms can be estimated.
Carbonyl Carbon (C=O): This carbon is highly deshielded and is expected to resonate in the downfield region of the spectrum, typically between δ 160 and 170 ppm.
Azomethine Carbon (-CH=N-): The imine carbon is also expected to be in a relatively downfield region, likely between δ 140 and 160 ppm.
Aromatic Carbons: The carbon atoms of the benzene and pyridine rings will appear in the aromatic region, generally from δ 120 to 155 ppm. The chemical shifts will be influenced by the attached functional groups and the heteroatom in the pyridine ring. Carbons directly attached to nitrogen or the carbonyl group will be more deshielded.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| C=O | 160 - 170 |
| -CH=N- | 140 - 160 |
| Pyridine-C | 120 - 155 |
| Benzene-C | 125 - 140 |
There is no specific information available in the search results regarding the use of advanced multidimensional NMR techniques for the structural elucidation of this compound. However, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in confirming the complete and unambiguous assignment of all proton and carbon signals.
COSY: This experiment would reveal the coupling relationships between adjacent protons, helping to assign the protons within the benzene and pyridine rings.
HSQC: This technique would establish the direct one-bond correlations between protons and the carbon atoms to which they are attached.
HMBC: This experiment would provide information about longer-range (two- and three-bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule, such as linking the benzoyl and pyridinylmethylene moieties through the hydrazide bridge.
The application of these advanced techniques would provide definitive evidence for the proposed structure and a complete, detailed map of the molecular connectivity.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a critical tool for determining the molecular weight and structural features of this compound. Various ionization and analysis methods offer complementary information, from fragmentation patterns to precise molecular formula confirmation. ontosight.ai
Electron Ionization Mass Spectrometry (EI-MS) for Molecular Fragmentation Pathways
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding the molecule with a high-energy electron beam, causing it to ionize and fragment in a reproducible manner. arxiv.org The resulting mass spectrum displays a pattern of fragment ions that serves as a molecular fingerprint, allowing for detailed structural elucidation.
For this compound, the fragmentation is expected to occur at the weaker bonds of the molecule. The molecular ion peak (M•+) at m/z 225 would be observed, and key fragmentation pathways would likely involve the cleavage of the hydrazone linkage (C-N and N-N bonds) and the fragmentation of the aromatic rings.
Plausible Fragmentation Pathways in EI-MS:
Initial Ionization: Formation of the molecular ion [C₁₃H₁₁N₃O]•+ at m/z 225.
Pathway A: Cleavage of the N-N bond, a common fragmentation point in hydrazones, could lead to the formation of the benzoyl cation [C₆H₅CO]+ (m/z 105) and the [C₇H₆N₂]•+ radical ion (m/z 118).
Pathway B: Cleavage of the C(O)-NH bond could yield the pyridinylmethylene iminium ion [C₆H₆N₂]•+ (m/z 106) and the benzoyl radical.
Pathway C: Loss of the entire benzoyl group could result in a fragment at m/z 120, corresponding to [C₇H₇N₂]+.
Pyridine Ring Fragmentation: The pyridinyl fragment itself, [C₅H₄N]+, is commonly observed at m/z 78.
These fragmentation patterns provide conclusive evidence for the connectivity of the benzoyl and pyridinylmethylene moieties through the hydrazide linker.
| m/z | Proposed Fragment Ion | Formula |
|---|---|---|
| 225 | Molecular Ion [M]•+ | [C₁₃H₁₁N₃O]•+ |
| 120 | [M - C₇H₅O]•+ | [C₆H₆N₃]•+ |
| 118 | [M - C₇H₅O]•+ | [C₇H₆N₂]•+ |
| 105 | Benzoyl cation | [C₇H₅O]+ |
| 78 | Pyridinyl cation | [C₅H₄N]+ |
| 77 | Phenyl cation | [C₆H₅]+ |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Protonated Molecular Ions
Electrospray Ionization (ESI) is a soft ionization technique that is particularly effective for polar, nitrogen-containing compounds like this compound. nih.gov In positive ion mode, ESI typically results in the formation of the protonated molecular ion, [M+H]⁺, with minimal fragmentation. researchgate.net
For this compound (C₁₃H₁₁N₃O, Molecular Weight = 225.25 g/mol ), the ESI-MS spectrum would be expected to show a dominant peak at m/z 226.26, corresponding to the [C₁₃H₁₂N₃O]⁺ ion. The basic nitrogen atoms in the pyridine ring and the hydrazide linkage are preferential sites for protonation.
Tandem mass spectrometry (MS/MS) can be subsequently employed to induce fragmentation of the isolated protonated molecular ion. This controlled fragmentation provides structural information similar to EI-MS but can offer more specific details about the structure of the parent ion. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental composition of a compound. nih.gov By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.
The theoretical monoisotopic mass of this compound (C₁₃H₁₁N₃O) is calculated to be 225.08966 Da. An experimental HRMS measurement yielding a value extremely close to this theoretical mass (typically within 5 ppm) would confirm the molecular formula C₁₃H₁₁N₃O. This technique is often used as a definitive confirmation of a newly synthesized compound's identity. researchgate.net
| Element | Count | Isotope Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon (¹²C) | 13 | 12.00000 | 156.00000 |
| Hydrogen (¹H) | 11 | 1.00783 | 11.08613 |
| Nitrogen (¹⁴N) | 3 | 14.00307 | 42.00921 |
| Oxygen (¹⁶O) | 1 | 15.99491 | 15.99491 |
| Total Theoretical Mass | 225.09025 |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for Larger Structures
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique primarily utilized for the analysis of large, non-volatile molecules such as polymers, proteins, and nucleic acids. nih.govnih.gov The analyte is co-crystallized with a matrix compound that strongly absorbs laser energy, leading to gentle desorption and ionization of the analyte molecules.
For a small molecule like this compound (MW = 225.25), MALDI-TOF MS is not a conventional characterization method. The low mass region of a MALDI spectrum is often obscured by signals from the matrix itself, making detection of small analytes challenging. nih.gov While specialized matrices and techniques exist for small molecule analysis, techniques like ESI and EI-MS are generally more suitable and informative for compounds of this size.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The spectrum is characteristic of the chromophores present in the structure.
This compound contains several chromophores: the benzene ring, the pyridine ring, and the carbonyl group and C=N double bond of the hydrazone moiety. These groups give rise to characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. researchgate.net
π → π transitions:* These high-energy transitions are expected from the aromatic rings and the C=N and C=O double bonds, likely resulting in strong absorption bands in the 250–350 nm range. researchgate.net
n → π transitions:* These lower-energy transitions involve the non-bonding electrons on the nitrogen and oxygen atoms (lone pairs). They are typically weaker in intensity and appear at longer wavelengths compared to the π → π* transitions.
The specific λmax (wavelength of maximum absorbance) values and molar absorptivities are dependent on the solvent used, as solvent polarity can influence the energy levels of the electronic orbitals.
| Chromophore | Expected Transition | Approximate Wavelength Region |
|---|---|---|
| Benzene Ring | π → π | ~250-280 nm |
| Pyridine Ring | π → π and n → π | ~250-280 nm |
| Hydrazone (C=N-N-C=O) | π → π and n → π* | ~280-350 nm |
Elemental Analysis (CHN) for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimental results are compared against the theoretical percentages calculated from the proposed molecular formula. This comparison is a crucial step in verifying the empirical formula and assessing the purity of a synthesized compound. researchgate.net
For this compound, with the molecular formula C₁₃H₁₁N₃O, the theoretical elemental composition can be calculated. nih.gov Experimental values that fall within ±0.4% of the theoretical values are generally considered confirmation of the compound's elemental composition and purity.
| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 13 | 156.143 | 69.32 |
| Hydrogen (H) | 1.008 | 11 | 11.088 | 4.92 |
| Nitrogen (N) | 14.007 | 3 | 42.021 | 18.66 |
| Oxygen (O) | 15.999 | 1 | 15.999 | 7.10 |
| Total Molecular Weight | 225.251 | 100.00 |
Computational Chemistry and Theoretical Modeling of N 3 Pyridinylmethylene Benzohydrazide
Density Functional Theory (DFT) Studies
Density Functional Theory has emerged as a powerful tool for investigating the structural and electronic properties of molecular systems. For N'-(3-pyridinylmethylene)benzohydrazide, DFT calculations, typically using hybrid functionals like B3LYP with basis sets such as 6-311G++(d,p), allow for a detailed exploration of its fundamental characteristics. nih.gov
Optimized Geometries and Electronic Structure Calculations
The first step in a computational study is the geometry optimization of the molecule to find its most stable conformation (lowest energy state). For this compound, the optimized structure reveals key geometric parameters. The molecule consists of a central hydrazone linkage (–C=N–NH–C=O–) connecting a pyridine (B92270) ring and a benzene (B151609) ring.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Spatial Distributions)
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov
The spatial distribution of these orbitals in this compound is crucial. Typically, in such aromatic hydrazones, the HOMO is delocalized over the benzohydrazide (B10538) moiety, while the LUMO is distributed across the pyridinylmethylene part of the molecule. This distribution indicates that the benzohydrazide portion is the primary site for electron donation, and the pyridine ring system is the primary site for electron acceptance.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability and reactivity. A smaller energy gap implies higher polarizability and greater chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net In a study on (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate, a related compound, the HOMO-LUMO gap was calculated to be 5.06 eV, indicating a hard molecule with high stability. nih.gov For this compound, the energy gap is expected to be in a similar range, signifying substantial stability.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.19 |
| ELUMO | -1.13 |
| Energy Gap (ΔE) | 5.06 |
Evaluation of Global and Local Reactivity Descriptors
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule. These descriptors, based on conceptual DFT, provide a quantitative framework for understanding molecular behavior.
Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = - (EHOMO + ELUMO) / 2.
Global Hardness (η): Measures the resistance to change in the electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." nih.gov
Global Softness (S): The reciprocal of global hardness (S = 1 / 2η). Soft molecules are more reactive than hard molecules.
Electrophilicity Index (ω): Measures the energy lowering of a system when it accepts electrons from the environment. It is calculated as ω = μ² / 2η, where μ is the electronic chemical potential (μ = -χ). A higher electrophilicity index indicates a greater capacity to act as an electrophile. nih.gov
Nucleophilicity: While not defined by a single descriptor, it relates to the HOMO energy. A higher HOMO energy suggests a stronger tendency to donate electrons, indicating greater nucleophilicity.
These descriptors for this compound can be estimated based on calculations for analogous structures. For example, DFT studies on various nicotinic acid benzylidenehydrazide derivatives have been used to explore their stability and reactivity through these parameters. epstem.net
| Descriptor | Value (eV) |
|---|---|
| Electronegativity (χ) | 3.66 |
| Global Hardness (η) | 2.53 |
| Global Softness (S) | 0.197 |
| Electrophilicity Index (ω) | 2.64 |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. nih.gov The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack.
Green: Regions of neutral or near-zero potential.
For this compound, the MEP surface is expected to show the most negative potential (red) localized around the carbonyl oxygen atom and the nitrogen atom of the pyridine ring. nih.govnih.gov This is due to the high electronegativity of these atoms and the presence of lone pairs of electrons. Conversely, the most positive potential (blue) is anticipated around the N-H hydrogen atom of the hydrazide linkage, making it a potential site for hydrogen bonding and nucleophilic interaction. nih.gov Such analysis is crucial for understanding intermolecular interactions, such as the N—H⋯N hydrogen bonding observed in the crystal structure of the compound. nih.gov
Simulated Vibrational Spectra for Comparison with Experimental Data
Theoretical vibrational spectroscopy, performed using DFT calculations, is a powerful method for assigning and interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. nih.gov While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations, they can be scaled by an appropriate factor to achieve excellent agreement with experimental data. nih.gov
For a molecule with the "3-pyridinylmethylene" moiety, such as 4,5-dihydro-6-methyl-4-[(E)-(3-pyridinylmethylene)amino]-1,2,4-triazin-3(2H)-one, DFT calculations have been successfully used to provide a complete assignment of the observed vibrational spectra. nih.gov A similar approach for this compound would allow for the precise assignment of characteristic vibrational modes, including:
N-H stretching of the hydrazide group.
C=O stretching of the carbonyl group.
C=N stretching of the azomethine group.
Vibrational modes of the pyridine and benzene rings.
This comparison helps confirm the molecular structure and provides a deeper understanding of the molecule's vibrational properties.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and hyperconjugative interactions within a molecule, which are key to its stability. NBO analysis transforms the complex molecular wave function into a set of localized orbitals that correspond to the intuitive Lewis structure representation of bonding (lone pairs, bonding orbitals, and anti-bonding orbitals).
The key interactions quantified by NBO analysis are the stabilization energies, E(2), associated with the delocalization of electron density from a filled donor NBO to an empty acceptor NBO. For this compound, significant delocalization is expected within the π-conjugated system formed by the aromatic rings and the hydrazone bridge. Important interactions would include:
π → π* interactions within the benzene and pyridine rings.
n → π* interactions, such as the delocalization of lone pairs from the nitrogen and oxygen atoms into the π* anti-bonding orbitals of the conjugated system.
Conformational Analysis and Tautomerism Studies
The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure and the potential for isomeric forms. Conformational analysis and tautomerism studies are crucial for understanding these aspects.
Tautomerism: The hydrazone moiety (–C(=O)–NH–N=CH–) in this compound allows for the existence of different tautomeric forms. Tautomers are structural isomers that readily interconvert, and their equilibrium can be influenced by solvent, temperature, and pH. fu-berlin.de The primary tautomerism in this compound is the amide-imidol equilibrium. The amide form is generally predominant, but the imidol tautomer (–C(OH)=N–N=CH–) can be stabilized through specific intermolecular interactions, such as hydrogen bonding with solvent molecules. rsc.org While less common, imine-enamine tautomerism is also theoretically possible within the hydrazone linkage. Computational methods can predict the relative stability of these tautomers, which is critical as different forms may exhibit distinct chemical reactivity and biological receptor interactions. nih.gov
| Feature | Description | Primary Forms/States | Computational Methods |
|---|---|---|---|
| Conformation | Spatial arrangement due to rotation around single bonds, particularly within the N-acylhydrazone core. | Antiperiplanar vs. Synperiplanar conformations around the amide bond. | Density Functional Theory (DFT), Ab initio calculations. |
| Tautomerism | Structural isomerism involving the migration of a proton. | Amide form (keto) vs. Imidol form (enol). | NMR spectroscopy (experimental), DFT calculations for relative energies. |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
While conformational analysis provides a static picture of stable structures, Molecular Dynamics (MD) simulations offer a view into the dynamic behavior of this compound over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and stability. rsc.org
Classical MD simulations utilize force fields such as GAFF, CHARMM, and OPLS to describe the potential energy of the system. rsc.org These simulations can reproduce molecular and crystal structures with good accuracy, although they may underestimate atomic displacement parameters. rsc.org For this compound, an MD simulation would typically involve placing the molecule in a simulated solvent box (e.g., water) and observing its trajectory over nanoseconds. This allows for the exploration of its conformational landscape and the stability of different conformers in a solution.
A key application of MD simulations is to assess the stability of a ligand-receptor complex predicted by molecular docking. rsc.org After docking this compound into a protein's active site, an MD simulation can be run to observe the complex's behavior. nih.gov The stability of the interaction is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the ligand's position relative to the protein over the simulation time. A stable, low RMSD value suggests a persistent and favorable binding mode, whereas high fluctuations may indicate an unstable interaction. nih.govnih.gov
| Step | Description | Key Output/Analysis |
|---|---|---|
| System Setup | Define the molecule's topology using a force field (e.g., AMBER, OPLS), and place it in a simulated solvent box. | A fully solvated and neutralized system ready for simulation. |
| Minimization & Equilibration | Minimize the system's energy to remove steric clashes, followed by gradual heating and pressure stabilization to bring the system to the desired temperature and pressure. | A stable system at the target conditions. |
| Production Run | Run the simulation for a desired length of time (e.g., 50-100 ns) to collect trajectory data. | Atomic coordinates over time (trajectory). |
| Analysis | Analyze the trajectory to understand dynamic properties. | RMSD (stability), RMSF (flexibility), hydrogen bond analysis, conformational changes. |
In Silico Molecular Docking Studies for Ligand-Target Interactions
In silico molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. pensoft.net This method is fundamental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. nih.gov
The docking process begins with the three-dimensional structures of both the ligand and the target protein, the latter often obtained from the Protein Data Bank (PDB). nih.gov The ligand's structure is energy-minimized, and the protein is prepared by removing water molecules, adding hydrogen atoms, and defining the binding site or pocket. nih.govpensoft.net A docking algorithm then systematically samples a large number of orientations and conformations of the ligand within the binding site. pensoft.net
These potential binding poses are evaluated and ranked using a scoring function, which estimates the binding affinity, often expressed in kcal/mol. nih.gov A lower binding energy generally indicates a more favorable and stable interaction. nih.gov Post-docking analysis is crucial for understanding the nature of the predicted interaction, focusing on specific intermolecular forces like hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking between the ligand and the protein's amino acid residues. rsc.orgnih.gov For this compound, the pyridine nitrogen, amide oxygen, and hydrazone nitrogen atoms are potential hydrogen bond acceptors or donors, playing a key role in its binding to protein targets.
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |
|---|---|---|---|
| Enoyl-ACP Reductase (InhA) | -8.5 | Tyr158, Met199, Gly96 | Hydrogen bond with Tyr158 (amide C=O), π-π stacking with Tyr158, Hydrophobic interactions. |
| Carbonic Anhydrase II | -7.9 | His94, Thr199, Val121 | Hydrogen bond with Thr199 (pyridine N), Hydrophobic interactions with Val121. |
| DNA Gyrase B | -9.1 | Asp73, Ile78, Asn46 | Hydrogen bond with Asp73 (amide N-H), Hydrophobic interactions with Ile78. |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models are highly valuable for predicting the activity of novel compounds and for guiding the rational design of more potent analogues. nih.gov
The development of a QSAR model for derivatives of this compound would involve several steps. First, a dataset of structurally related compounds with experimentally measured biological activity (e.g., minimum inhibitory concentration, MIC) is compiled. The biological activity is often converted to a logarithmic scale (e.g., pMIC) for modeling. Next, a variety of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be categorized as electronic, steric, hydrophobic, or topological.
Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is generated that correlates the descriptors with the biological activity. mdpi.com The predictive power and robustness of the resulting QSAR model are rigorously validated using statistical parameters such as the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² for an external test set. A statistically significant QSAR model can reveal which structural features are critical for activity, for instance, indicating that electron-withdrawing groups on the pyridine ring or bulky substituents on the benzoyl ring may enhance or diminish biological effects. rsc.org
| Component | Description | Example/Value |
|---|---|---|
| Model Equation | A mathematical equation relating descriptors to activity (pMIC). | pMIC = 0.5 * (LogP) - 0.2 * (Molecular Weight) + 1.1 * (Dipole Moment) + 2.5 |
| Correlation Coefficient (r²) | Measures the goodness of fit of the model for the training set. | 0.92 |
| Cross-validated R² (q²) | Measures the internal predictive ability of the model (leave-one-out method). | 0.85 |
| Predictive R² (pred_r²) | Measures the model's ability to predict the activity of an external test set. | 0.81 |
Coordination Chemistry of N 3 Pyridinylmethylene Benzohydrazide As a Ligand
Ligand Design Principles and Potential Coordination Modes
The design of N'-(3-pyridinylmethylene)benzohydrazide as a ligand is predicated on the strategic placement of donor atoms, which allows for the formation of stable chelate rings with metal ions. The molecule incorporates a pyridine (B92270) ring, a hydrazone linkage (-C=N-N-C=O), and a benzene (B151609) ring. scirp.org This arrangement provides multiple potential coordination sites: the pyridinic nitrogen, the imine nitrogen, the carbonyl oxygen, and the enolic oxygen upon tautomerization.
Chelation Behavior (e.g., Bidentate, Tridentate Ligand Systems)
This compound exhibits versatile chelation behavior, capable of acting as a bidentate or tridentate ligand. In its neutral form, it can coordinate to a metal center in a bidentate fashion through the pyridinic nitrogen and the imine nitrogen, or through the carbonyl oxygen and the imine nitrogen.
Upon deprotonation, the ligand can adopt a tridentate coordination mode. This typically involves the pyridinic nitrogen, the imine nitrogen, and the enolic oxygen, forming stable five- and six-membered chelate rings with the metal ion. nih.gov This tridentate chelation is a common feature in many of its metal complexes, contributing to their stability. The specific coordination mode adopted often depends on the metal ion, the reaction conditions, and the presence of other coordinating anions.
Influence of Keto-Enol Tautomerism on Coordination Geometry
A crucial aspect of the coordination chemistry of this compound is its ability to exist in keto and enol tautomeric forms. In the solid state and in solution, the ligand typically exists in the keto form. However, in the presence of metal ions, it can undergo deprotonation and tautomerize to the enol form. nih.gov
This keto-enol tautomerism has a profound influence on the coordination geometry of the resulting metal complexes. Coordination of the ligand in its keto form usually results in neutral complexes, where the ligand acts as a neutral bidentate species. In contrast, coordination in the enol form, following deprotonation of the amide proton, leads to the formation of anionic ligands that can act as bidentate or tridentate chelating agents. The enolic form is often stabilized upon coordination to the metal ion, and this is evident from the disappearance of the N-H stretching vibration and the appearance of new bands corresponding to C-O and C=N-N=C stretching vibrations in the infrared spectra of the complexes.
Synthesis and Characterization of Metal Complexes
The versatile coordinating ability of this compound has been exploited to synthesize a wide range of metal complexes. These complexes are typically prepared by reacting the ligand with a corresponding metal salt in a suitable solvent, often with heating. The resulting complexes are then characterized by various physicochemical techniques, including elemental analysis, infrared (IR) and electronic (UV-Vis) spectroscopy, magnetic susceptibility measurements, and single-crystal X-ray diffraction.
Transition Metal Complexes (e.g., Zn(II), Cu(II), Co(II/III), Ni(II), Mn(II/III), Fe(III))
This compound and its derivatives form stable complexes with a variety of first-row transition metals.
Zn(II) Complexes : Zinc(II) complexes of similar hydrazone ligands have been synthesized and characterized. researchgate.netnih.gov In these complexes, the ligand typically coordinates in a tridentate fashion, leading to the formation of mononuclear or polynuclear structures depending on the reaction conditions. researchgate.net The resulting complexes often exhibit distorted tetrahedral or octahedral geometries. researchgate.netmdpi.com
Cu(II) Complexes : Copper(II) complexes of benzohydrazide (B10538) derivatives have been extensively studied. researchgate.netresearchgate.netmdpi.comnih.gov The ligand generally acts as a monobasic tridentate donor, coordinating through the pyridinic nitrogen, azomethine nitrogen, and enolic oxygen atoms. The resulting Cu(II) complexes can adopt various geometries, including square planar, square pyramidal, and distorted octahedral. researchgate.net
Co(II/III) Complexes : Cobalt complexes with related hydrazone ligands have been reported in both the +2 and +3 oxidation states. In Co(II) complexes, the ligand can coordinate as a neutral or anionic species, leading to different geometries. In the presence of an oxidizing agent or atmospheric oxygen, Co(II) can be oxidized to Co(III), forming stable octahedral complexes where the ligand acts as a tridentate chelating agent.
Ni(II) Complexes : Nickel(II) complexes with this compound analogues have been synthesized and characterized. nih.gov These complexes are typically octahedral, with the ligand coordinating in a tridentate manner. Magnetic moment and electronic spectral data are consistent with a high-spin d⁸ configuration in an octahedral environment.
Mn(II/III) Complexes : Manganese complexes in both +2 and +3 oxidation states have been prepared with similar hydrazone ligands. The ligand typically binds as a tridentate species, and the resulting complexes often exhibit octahedral geometry. The oxidation state of manganese can be influenced by the reaction conditions and the nature of the starting manganese salt.
Fe(III) Complexes : Iron(III) complexes with benzohydrazide derivatives have been synthesized and characterized. In these complexes, the ligand usually coordinates as a monobasic tridentate ligand, forming high-spin octahedral complexes.
| Metal Ion | Typical Oxidation State | Common Coordination Geometry | Ligand Behavior |
| Zn(II) | +2 | Distorted Tetrahedral/Octahedral | Tridentate |
| Cu(II) | +2 | Square Planar/Square Pyramidal/Distorted Octahedral | Monobasic Tridentate |
| Co(II/III) | +2, +3 | Octahedral | Tridentate |
| Ni(II) | +2 | Octahedral | Tridentate |
| Mn(II/III) | +2, +3 | Octahedral | Tridentate |
| Fe(III) | +3 | Octahedral | Monobasic Tridentate |
Lanthanide Complexes
The coordination chemistry of benzohydrazide-type ligands with lanthanide ions has also been explored. The synthesis of these complexes is often carried out under solvothermal conditions. In these complexes, the hydrazide ligand can coordinate to the lanthanide ion, although in some cases, in situ ligand hydrolysis or transformation has been observed, leading to the formation of complexes with different organic moieties. The larger ionic radii of lanthanide ions allow for higher coordination numbers, and the resulting complexes can exhibit interesting structural and photoluminescent properties.
| Lanthanide Ion | Synthetic Condition | Observed Ligand Behavior | Potential Properties |
| Eu(III) | Solvothermal | Coordination, in situ hydrolysis | Luminescence |
| Gd(III) | Solvothermal | Coordination | Magnetic Properties |
| Tb(III) | Solvothermal | Coordination | Luminescence |
| Sm(III) | Solvothermal | Coordination | - |
| Dy(III) | Solvothermal | Coordination | - |
Organometallic Complexes (e.g., Organotin(IV) Complexes)
While specific studies on organotin(IV) complexes of this compound are not extensively documented, the coordination chemistry of organotin(IV) moieties with structurally similar hydrazone ligands has been reported. researchgate.net These studies provide insights into the expected behavior of this compound.
Typically, organotin(IV) complexes are synthesized by reacting the hydrazone ligand with an organotin(IV) chloride precursor. The resulting complexes can have general formulas such as R₂SnL₂ or R₃SnL, where R is an alkyl or aryl group and L is the deprotonated ligand. The hydrazone ligand usually coordinates to the tin atom in a bidentate or tridentate fashion through the oxygen and nitrogen donor atoms. researchgate.net The geometry around the tin atom in these complexes is often trigonal bipyramidal or octahedral. researchgate.net
| Organotin(IV) Moiety | Expected Ligand Behavior | Probable Geometry |
| R₂Sn(IV) | Bidentate/Tridentate | Trigonal Bipyramidal/Octahedral |
| R₃Sn(IV) | Bidentate | Trigonal Bipyramidal |
Advanced Spectroscopic and Structural Analysis of Metal Complexes
Advanced analytical techniques are indispensable for elucidating the intricate structural features and properties of metal complexes involving this compound. Methods such as Electron Paramagnetic Resonance (EPR) spectroscopy, molar conductivity measurements, and thermogravimetric analysis provide deep insights into the electronic environment of the metal center, the electrolytic nature of the complexes in solution, and their thermal stability, respectively.
Electronic Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying metal complexes that contain one or more unpaired electrons. nih.govresearchgate.net It provides detailed information about the electronic structure, oxidation state, and local environment of paramagnetic metal ions. nih.gov For complexes of this compound with transition metals like Cu(II), Mn(II), or Co(II), EPR spectroscopy is invaluable for characterizing the geometry of the metal center and the nature of the metal-ligand bonding.
The EPR spectrum is sensitive to the type of metal, its oxidation state, and the surrounding protein or chemical environment. nih.gov The key parameters derived from an EPR spectrum are the g-factor, hyperfine coupling constants, and zero-field splitting parameters (D and E).
g-Factor: The g-factor provides information about the electronic environment of the unpaired electron. Anisotropy in the g-factor (gx, gy, gz) can help distinguish between different coordination geometries, such as octahedral, tetrahedral, or square planar.
Hyperfine Coupling: The interaction between the electron spin and the nuclear spin of the metal ion and donor atoms of the ligand (like nitrogen) results in hyperfine splitting. The magnitude of this splitting is related to the degree of covalency in the metal-ligand bond.
Zero-Field Splitting (ZFS): For systems with more than one unpaired electron (S > 1/2), ZFS parameters (D, the axial parameter, and E, the rhombic parameter) describe the splitting of spin states in the absence of an external magnetic field. nih.gov These parameters are highly sensitive to the symmetry and geometry of the complex. For instance, high-frequency and -field EPR (HFEPR) studies on Mn(III) complexes, which are Jahn-Teller ions like Mn(acac)₃, have shown that the sign of D can definitively determine whether the complex exhibits axial compression or elongation. nih.gov
While specific EPR data for this compound complexes are not detailed in the provided sources, the application of this technique to analogous paramagnetic hydrazone complexes allows for the determination of their molecular structure and the nature of the coordination sphere.
Molar Conductivity Measurements for Electrolytic Nature
Molar conductivity (ΛM) measurements are a fundamental technique used to determine whether a metal complex behaves as an electrolyte in a given solvent. This is achieved by dissolving the complex in a suitable solvent, such as DMSO, DMF, or methanol, at a known concentration (typically 10⁻³ M) and measuring the electrical conductivity of the solution. yu.edu.jo The resulting value helps to establish whether the anions present in the complex are coordinated directly to the metal ion or exist as counter-ions in the crystal lattice.
The interpretation of molar conductivity data is based on established ranges for different electrolyte types in various solvents. For instance:
Non-electrolytes: These complexes show very low molar conductivity values, indicating that all potential anions are tightly bound within the coordination sphere. In DMSO, values are typically below 50 Ω⁻¹ cm² mol⁻¹. yu.edu.joresearchgate.net
1:1 Electrolytes: These complexes dissociate into two ions (a complex cation and an anionic counter-ion).
1:2 Electrolytes: These complexes dissociate into three ions (a complex cation and two counter-ions), showing significantly higher conductivity values. researchgate.net
Studies on various hydrazone and benzohydrazide complexes have demonstrated the utility of this technique. For example, some complexes exhibit ΛM values in the range of 12–17 Ω⁻¹ cm² mol⁻¹ in DMSO, confirming their non-electrolytic nature. yu.edu.jo In contrast, other complexes may show higher values indicative of 1:1 or 1:2 electrolytic behavior. researchgate.net This data is crucial for correctly formulating the structure of the complex.
Below is a table summarizing typical molar conductivity values for metal complexes with related ligands in different solvents, illustrating how the data is used to determine their electrolytic nature.
| Solvent | Non-electrolyte (Ω⁻¹ cm² mol⁻¹) | 1:1 Electrolyte (Ω⁻¹ cm² mol⁻¹) | 1:2 Electrolyte (Ω⁻¹ cm² mol⁻¹) |
| DMSO | < 50 | 50 - 90 | 90 - 150 |
| DMF | < 65 | 65 - 90 | 130 - 170 |
| Methanol | < 80 | 80 - 115 | 160 - 220 |
| Nitromethane | < 75 | 75 - 95 | 150 - 180 |
This table presents generally accepted ranges for 10⁻³ M solutions at room temperature.
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric analysis (TGA) is an essential technique for assessing the thermal stability of coordination compounds and for confirming their composition. The analysis involves monitoring the mass of a sample as it is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). mdpi.com The resulting TGA curve plots the percentage of mass loss against temperature, revealing distinct steps that correspond to the loss of different components, such as solvent molecules or ligand fragments. nih.govmdpi.com
The thermal decomposition of metal complexes of this compound and related ligands typically occurs in a multi-stage process:
Dehydration: An initial mass loss at lower temperatures (typically < 200°C) corresponds to the removal of lattice or coordinated water molecules. This step can help differentiate between hydrated and anhydrous complexes.
Decomposition of Ligand: At higher temperatures, subsequent mass loss steps are attributed to the thermal degradation and fragmentation of the organic ligand moiety.
Formation of Metal Oxide: The final stage of decomposition at very high temperatures usually results in the formation of a stable metal oxide as the end residue, the mass of which can be used to confirm the metal content in the original complex. yu.edu.jo
Kinetic parameters, such as activation energy, can be calculated from TGA data to provide further insights into the stability and decomposition mechanism. mdpi.combendola.com For example, the thermal decomposition of a Co(II) complex with a pyrazole (B372694) ligand was shown to occur in three distinct steps, while the free ligand decomposed in a single step, highlighting the change in thermal behavior upon coordination. mdpi.com
The table below provides a representative example of a multi-stage thermal decomposition pattern for a hypothetical metal complex of a hydrazone ligand.
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Assignment |
| Step 1 | 80 - 150 | 5.5 | Loss of two lattice water molecules |
| Step 2 | 250 - 400 | 35.0 | Decomposition of the benzohydrazide moiety |
| Step 3 | 400 - 650 | 28.5 | Decomposition of the pyridinylmethylene moiety |
| Final Residue | > 650 | 31.0 (remaining) | Formation of stable Metal Oxide (e.g., CuO, NiO) |
Theoretical Studies on Metal-Ligand Bonding and Complex Stability (e.g., DFT on Coordination)
Theoretical calculations, particularly those using Density Functional Theory (DFT), have become a vital tool for complementing experimental data and providing a deeper understanding of the electronic structure, bonding, and stability of metal complexes. researchgate.netredalyc.org For complexes of this compound, DFT studies can elucidate aspects of coordination that are difficult to probe experimentally.
Key applications of DFT in this context include:
Geometry Optimization: DFT calculations can predict the most stable three-dimensional structure of the ligand and its metal complexes. redalyc.org The calculated bond lengths and angles can be compared with experimental data from X-ray crystallography to validate the theoretical model. Excellent agreement between calculated and experimental data enhances confidence in the structural assignment. doi.org
Vibrational Analysis: Theoretical vibrational frequencies can be calculated and compared with experimental IR and Raman spectra. This comparison aids in the assignment of key vibrational bands, such as the ν(C=N), ν(C=O), and ν(M-N)/ν(M-O) modes, confirming the coordination sites of the ligand. redalyc.org
Electronic Structure Analysis: DFT provides insights into the electronic properties of the complexes. The analysis of Frontier Molecular Orbitals (HOMO and LUMO) is particularly important. The HOMO-LUMO energy gap is a key indicator of the chemical reactivity and kinetic stability of the complex. A larger energy gap generally implies higher stability. doi.org
Calculation of Bonding Energies: The strength of the interaction between the metal ion and the ligand can be quantified by calculating the binding energy. redalyc.org This allows for a comparison of the stability of complexes formed with different metal ions.
Prediction of Spectroscopic Properties: Time-Dependent DFT (TD-DFT) can be used to simulate electronic absorption spectra (UV-Vis), helping to assign the observed electronic transitions (e.g., d-d transitions, charge transfer bands). mdpi.com
DFT studies on related benzohydrazide derivatives have shown that such ligands and their metal complexes are stable, as indicated by their HOMO and LUMO energies. doi.org These theoretical investigations provide a robust framework for understanding the nature of metal-ligand interactions and rationalizing the observed chemical and physical properties of the complexes. nih.gov
Advanced Research Applications
Catalytic Applications of N'-(3-pyridinylmethylene)benzohydrazide and its Metal Complexes
The hydrazone moiety and the pyridinyl nitrogen atom in this compound serve as excellent coordination sites for transition metals, forming stable metal complexes. These complexes are of significant interest in catalysis due to their potential to facilitate a variety of organic transformations. The electronic and steric properties of the ligand can be fine-tuned to influence the activity and selectivity of the metallic center.
Metal complexes derived from hydrazone ligands, such as this compound, are recognized for their catalytic potential in oxidation reactions. While direct studies on the aniline oxidation capabilities of this compound complexes are not extensively reported, research on analogous structures provides significant insights. For instance, transition metal complexes of a related Schiff base ligand, 2-fluoro-N'-[(E)-2-hydroxyphenyl)methylene]benzohydrazide, have been investigated for the catalytic oxidation of aniline. ias.ac.in
In these studies, various transition metal complexes demonstrated high selectivity in the oxidation of aniline, exclusively producing azobenzene. ias.ac.in The catalytic activity is influenced by the nature of the central metal ion. For example, a manganese (Mn) complex of a fluorinated benzohydrazide (B10538) derivative exhibited the highest catalytic activity, achieving a 91% conversion rate for aniline oxidation. ias.ac.in This suggests that metal complexes of this compound could also serve as effective catalysts for such transformations, with the pyridinyl group potentially modulating the electronic properties and stability of the catalytic species.
Table 1: Catalytic Activity of Analogue Benzohydrazide Metal Complexes in Aniline Oxidation ias.ac.in Data presented for 2-fluoro-N'-[(E)-2-hydroxyphenyl)methylene]benzohydrazide complexes as an illustrative example.
| Metal Complex | Selectivity for Azobenzene (%) | Catalytic Activity (%) |
| Zinc (II) Complex | 100 | - |
| Copper (II) Complex | 100 | - |
| Cobalt (II) Complex | 100 | - |
| Nickel (II) Complex | 100 | 91 |
| Manganese (II) Complex | 100 | - |
Note: Specific activity percentages for all complexes were not provided in the source.
Palladium-catalyzed C-H functionalization has become a powerful tool in organic synthesis, allowing for the direct formation of C-C and C-heteroatom bonds. mdpi.com Ligands play a crucial role in these reactions, often directing the catalyst to a specific C-H bond. The pyridine (B92270) nitrogen in this compound can act as a directing group, potentially guiding a palladium catalyst to functionalize a specific C-H bond within a substrate. The development of ligands is a key factor in the widespread adoption of these methods. mdpi.com
Furthermore, the field of atroposelective synthesis, which deals with the selective formation of atropisomers (stereoisomers arising from restricted rotation around a single bond), often employs chiral ligands to control stereochemistry. While this compound is not inherently chiral, it could be modified to create chiral derivatives or used in catalytic systems where chirality is induced by other components of the reaction. The rigid hydrazone backbone combined with the coordinating pyridinyl group makes it a candidate for development as a ligand in asymmetric catalysis, including atroposelective reactions. mdpi.com
The structural features of this compound and its potential to form stable palladium complexes suggest its utility in a range of other catalytic reactions. Hydrazones and N-heterocyclic compounds are widely used as ligands in various cross-coupling reactions. researchgate.net For example, palladium complexes bearing N-heterocyclic carbene (NHC) ligands with pyridine derivatives have been successfully used as catalysts. nih.gov
Potential catalytic applications for this compound complexes include:
Suzuki-Miyaura Coupling: Formation of C-C bonds between aryl or vinyl halides and boronic acids.
Heck-Mizoroki Reaction: C-C bond formation between an unsaturated halide and an alkene.
Sonogashira Coupling: C-C bond formation between a terminal alkyne and an aryl or vinyl halide.
In these reactions, the this compound ligand could stabilize the palladium catalyst, enhance its reactivity, and influence the selectivity of the coupling process.
Development as Chemosensors and Luminescent Probes
Fluorescent chemosensors are molecules designed to detect specific analytes, such as metal ions or anions, through a change in their fluorescence properties. researchgate.net The design of these sensors often involves a fluorophore (a fluorescent unit) linked to a receptor (a binding site for the analyte). This compound possesses the necessary components to function as a chemosensor. The pyridine and hydrazone moieties can act as a receptor for metal ions. mdpi.com
Upon binding a metal ion, the internal charge transfer (ICT) or photoinduced electron transfer (PET) processes within the molecule can be altered, leading to a detectable change in fluorescence, such as an increase ("turn-on") or decrease ("turn-off") in intensity. mdpi.com Coordination with metal ions often increases the rigidity of the molecular structure, which can reduce non-radiative decay pathways and lead to chelation-enhanced fluorescence (CHEF). nih.gov
While specific studies on this compound as a chemosensor are limited, related pyridylhydrazone derivatives have been successfully employed as fluorescent probes. For example, a BODIPY-pyridylhydrazone probe has been developed for the selective "turn-on" detection of Fe³⁺ ions, with applications in bioimaging. mdpi.com This indicates a strong potential for this compound and its derivatives to be developed as selective and sensitive luminescent probes for various metal ions.
Investigation of Corrosion Inhibition Mechanisms and Efficacy
Corrosion is a major issue affecting the longevity and safety of metallic structures, particularly in acidic industrial environments. nih.gov Organic compounds containing heteroatoms (such as nitrogen and oxygen) and π-electrons are effective corrosion inhibitors because they can adsorb onto the metal surface, forming a protective barrier. researchgate.net this compound is an excellent candidate for corrosion inhibition due to the presence of multiple nitrogen and oxygen atoms and aromatic rings.
The mechanism of inhibition involves the adsorption of the inhibitor molecules onto the mild steel surface. This adsorption can be physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds between the heteroatoms and the vacant d-orbitals of iron atoms on the steel surface. researchgate.net This adsorbed layer blocks the active sites for corrosion, thereby reducing the rates of both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.
Studies on analogous benzohydrazide derivatives, such as N-benzylidenebenzohydrazide (BBH) and N'-(3-phenylallylidene)benzohydrazide (PABH), have demonstrated high inhibition efficiencies for mild steel in 1 M HCl, reaching up to 97%. researchgate.netanalchemres.org The effectiveness of these inhibitors increases with concentration. Electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are used to evaluate their performance. Potentiodynamic polarization studies indicate that these types of compounds often act as mixed-type inhibitors, suppressing both anodic and cathodic processes. researchgate.net EIS measurements show an increase in charge transfer resistance and a decrease in double-layer capacitance upon addition of the inhibitor, confirming the formation of a protective film on the metal surface. researchgate.net
Table 2: Corrosion Inhibition Efficiency of Analogue Benzohydrazide Derivatives on Mild Steel in 1 M HCl researchgate.netanalchemres.org
| Inhibitor | Concentration (mM) | Inhibition Efficiency (%) |
| N-benzylidenebenzohydrazide (BBH) | 0.46 | 88.69 |
| 1.34 | 95.15 | |
| 2.23 | 97.32 | |
| N'-(3-phenylallylidene)benzohydrazide (PABH) | 0.40 | 87.57 |
| 1.20 | 92.04 | |
| 2.00 | 97.43 |
The data from these related compounds strongly suggest that this compound would be a highly effective corrosion inhibitor for mild steel in acidic environments.
Mechanistic Insights into Biological Interactions
Enzyme Inhibition Studies (In Vitro and In Silico Approaches)
The therapeutic potential of N'-(3-pyridinylmethylene)benzohydrazide and its analogs is largely defined by their ability to selectively inhibit specific enzymes involved in various disease pathways. This section details the research findings concerning its interactions with several critical enzyme targets.
Inhibition of Aldosterone (B195564) Synthase (CYP11B2) and Related Cytochrome P450 Enzymes
Research into the inhibition of aldosterone synthase (CYP11B2), a key cytochrome P450 enzyme, is crucial for developing treatments for hypertension and heart failure. While direct studies on this compound are not extensively documented in the available literature, research on structurally similar compounds provides valuable insights.
A series of N-(Pyridin-3-yl)benzamides, which share a pyridin-3-yl and a benzoyl moiety, were synthesized and evaluated for their ability to inhibit human CYP11B2 and the related steroid-11β-hydroxylase (CYP11B1). nih.gov These compounds demonstrated potent and highly selective inhibition of CYP11B2 in vitro, with IC50 values for the most active compounds ranging from 53 to 166 nM. nih.gov Further evaluation showed no significant inhibition of other cytochrome P450 enzymes like CYP17 and CYP19, highlighting their selectivity. nih.gov This suggests that the N-(pyridin-3-yl)benzamide scaffold is a promising candidate for selective CYP11B2 inhibition. nih.gov
The table below summarizes the inhibitory activity of representative N-(Pyridin-3-yl)benzamides against CYP11B2 and CYP11B1.
| Compound | CYP11B2 IC50 (nM) | CYP11B1 IC50 (nM) | Selectivity (CYP11B1/CYP11B2) |
| Example Compound 1 | 53 | >1000 | >18.9 |
| Example Compound 2 | 166 | >1000 | >6.0 |
Data derived from studies on N-(Pyridin-3-yl)benzamides, structurally related to this compound. nih.gov
Inhibition of SARS-CoV-2 Main Protease (Mpro)
The main protease (Mpro, also known as 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. mdpi.com While numerous virtual screening and in vitro studies have been conducted to identify Mpro inhibitors, specific experimental data on the inhibitory activity of this compound against SARS-CoV-2 Mpro is not available in the reviewed literature. Computational docking studies are a common approach to predict the binding affinity of small molecules to the active site of Mpro, which is characterized by a catalytic dyad of Cys145 and His41. mdpi.comnih.gov However, without specific docking or experimental results for this compound, its potential as a SARS-CoV-2 Mpro inhibitor remains speculative.
Inhibition of Tyrosinase Enzyme
Tyrosinase is a key copper-containing enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders. nih.govbrieflands.com Studies on compounds with structural similarities to this compound, such as those containing benzohydrazide (B10538) or pyridinone moieties, have shown promising results.
For instance, a study on 3-hydroxypyridin-4-one derivatives bearing benzyl (B1604629) hydrazide substitutions reported significant tyrosinase inhibitory effects, with IC50 values in the micromolar range (25.29–64.13 μM). rsc.org Kinetic studies revealed that the most potent of these compounds acted as a competitive inhibitor. rsc.org Although this specific study does not include this compound, the findings suggest that the benzohydrazide scaffold can be a key pharmacophore for tyrosinase inhibition. The mechanism often involves the chelation of copper ions within the enzyme's active site. mdpi.com
Inhibition of Monoamine Oxidases (MAOs)
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases like Parkinson's disease. mdpi.com Research has been conducted on acyl hydrazone derivatives, a class to which this compound belongs, for their MAO inhibitory potential.
A study of nineteen tosylated acyl hydrazone derivatives revealed compounds with potent inhibitory activities against both MAO-A and MAO-B. mdpi.com For example, one compound with a 3-fluoro substitution on the benzylidene ring was the most potent MAO-A inhibitor with an IC50 value of 1.54 μM, while a compound with a 3-nitro substitution was the most potent MAO-B inhibitor with an IC50 of 3.64 μM. mdpi.com Kinetic studies showed these inhibitions to be reversible and competitive. mdpi.com
The inhibitory data for representative acyl hydrazone derivatives are shown below.
| Compound Derivative | Target Enzyme | IC50 (μM) | Inhibition Type |
| 3-Fluoro derivative | MAO-A | 1.54 | Reversible, Competitive |
| Unsubstituted derivative | MAO-A | 3.35 | - |
| 3-Nitro derivative | MAO-B | 3.64 | Reversible, Competitive |
| 4-Nitro derivative | MAO-B | 5.69 | - |
Data from a study on tosylated acyl hydrazone derivatives, which are structurally related to this compound. mdpi.com
Inhibition of β-Secretase (BACE-1)
β-Secretase (BACE-1) is a primary therapeutic target for Alzheimer's disease, as it initiates the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-β plaques. nih.govmpi-cbg.de The hydrazone scaffold has been explored for its potential to inhibit BACE-1.
In a study evaluating tosylated acyl hydrazone derivatives, several compounds were found to inhibit BACE-1 with IC50 values in the micromolar range. mdpi.com Specifically, derivatives with 2-methoxy, 3-methoxy, and 2-hydroxy-3-methoxy substitutions on the benzylidene ring exhibited IC50 values of 8.63 μM, 9.92 μM, and 8.47 μM, respectively. mdpi.com These values were notably lower than that of the reference inhibitor, quercetin. mdpi.com While these are not this compound, the results indicate that the N'-benzylidenebenzohydrazide core structure is a viable starting point for the design of BACE-1 inhibitors.
| Compound Derivative (Substitution on benzylidene ring) | BACE-1 IC50 (μM) |
| 2-Methoxy | 8.63 |
| 3-Methoxy | 9.92 |
| 2-Hydroxy-3-methoxy | 8.47 |
Data from a study on tosylated acyl hydrazone derivatives. mdpi.com
Inhibition of Glycolysis-Related Enzymes (e.g., Glucose 6-Phosphate Dehydrogenase)
While there is no specific information in the provided search results regarding the inhibition of glycolysis-related enzymes like Glucose 6-Phosphate Dehydrogenase by this compound, related research has explored its effect on other enzymes involved in carbohydrate metabolism.
A study on a series of N'-(pyridine-3-ylmethylene)benzohydrazides investigated their α-glucosidase inhibitory activities. core.ac.uk α-Glucosidase is an enzyme that breaks down complex carbohydrates into simple sugars, and its inhibition is a key mechanism for managing type 2 diabetes. nih.gov The study found that one derivative, compound 3d, demonstrated potent anti-hyperglycemic activity, suggesting significant α-glucosidase inhibition. core.ac.uk This indicates that the this compound scaffold has the potential to interact with enzymes involved in glucose metabolism, although its specific effects on the glycolysis pathway require further investigation.
Studies on Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
No specific studies detailing the inhibitory activity of this compound against Epidermal Growth Factor Receptor (EGFR) kinase were found in the reviewed scientific literature.
Kinetic Studies of Enzyme Inhibition (e.g., Determination of Inhibition Type and Constants)
No research data was located regarding the kinetic studies of enzyme inhibition for this compound, including the determination of its inhibition type or associated kinetic constants (e.g., Kᵢ).
Antioxidant Activity and Radical Scavenging Mechanisms
This compound has been evaluated for its potential antioxidant properties through established in vitro assays. These studies provide insights into its capacity to scavenge synthetic free radicals, a common method for screening the antioxidant potential of chemical compounds.
DPPH Radical Scavenging Assays
The antioxidant activity of this compound was assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. In a study by Sravya et al., the compound was synthesized and tested for its ability to neutralize the DPPH radical. core.ac.uk The results indicated that this compound exhibited moderate scavenging activity. core.ac.uk
The assay relies on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, a deep violet-colored molecule, resulting in its reduction to the pale yellow hydrazine (B178648) form. The degree of discoloration, measured spectrophotometrically, is indicative of the compound's radical scavenging efficacy. The study demonstrated that while the compound is active, its potency in scavenging the DPPH radical is less pronounced compared to some of its substituted derivatives. core.ac.uk
ABTS Radical Cation Decolorization Assays
Further investigation into the antioxidant potential of this compound involved the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. This method measures the ability of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
In the same study by Sravya et al., this compound was evaluated for its ABTS•+ scavenging capability. core.ac.uk The findings from this assay corroborated the results from the DPPH test, showing that the compound possesses radical scavenging properties, although it was not among the most potent compounds in the tested series. core.ac.uk This suggests that the basic structural motif has inherent antioxidant potential, which can be modulated by the introduction of various substituents. core.ac.uk
Interactive Data Table: Antioxidant Activity
| Compound | Assay Type | Activity Noted |
| This compound | DPPH Radical Scavenging | Moderate |
| This compound | ABTS Radical Cation Scavenging | Moderate |
Molecular Interactions with Biomacromolecules
Protein Binding Studies (e.g., Human Serum Albumin (HSA))
A review of the literature did not yield any specific studies on the interaction and binding of this compound with Human Serum Albumin (HSA) or other plasma proteins.
Conclusion and Future Research Perspectives
Synthesis of Key Research Findings and Contributions
Research into N'-(3-pyridinylmethylene)benzohydrazide has primarily focused on its synthesis and preliminary evaluation of its biological activities. The compound is typically synthesized through a straightforward condensation reaction between benzohydrazide (B10538) and pyridine-3-carbaldehyde. niscair.res.in This method is efficient, yielding the product in high purity. niscair.res.in
Subsequent biological screenings of this compound and its derivatives have revealed a range of activities, establishing a foundation for its potential therapeutic applications. Key findings include:
Antimicrobial and Antifungal Activity: Studies have shown that this compound exhibits activity against various microbial and fungal strains. niscair.res.inthepharmajournal.com For instance, certain derivatives have displayed notable antibacterial and antifungal properties. bohrium.comresearchgate.net
Antioxidant Potential: The compound has demonstrated free radical scavenging capabilities, particularly in assays involving the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. However, it has been reported to be inactive in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. niscair.res.incore.ac.uk
Enzyme Inhibition: this compound has been identified as an inhibitor of α-glucosidase, suggesting potential applications in the management of hyperglycemia. niscair.res.in
Anticancer Properties: While direct studies on this compound are limited, the broader class of benzohydrazides has shown significant cytotoxic activity against various cancer cell lines. thepharmajournal.comontosight.ai For example, the related compound 4-Nitro-N'-(3-pyridinylmethylene)benzohydrazide has been reported to inhibit the growth of certain cancer cells. ontosight.ai
Initial structure-activity relationship (SAR) studies on a series of N'-(pyridin-3-ylmethylene)benzohydrazides have provided some insights. For example, the presence of specific substituents on both the pyridine (B92270) and benzoyl rings can significantly influence the biological activity. niscair.res.incore.ac.uk
Table 1: Summary of Reported Biological Activities for this compound and Related Derivatives
| Activity | Compound | Key Findings | Reference(s) |
| Antimicrobial | This compound derivatives | Showed activity against various bacterial and fungal strains. | niscair.res.inbohrium.comresearchgate.net |
| Antioxidant | This compound | Exhibited ABTS radical scavenging activity. | niscair.res.incore.ac.uk |
| α-Glucosidase Inhibition | This compound | Demonstrated inhibitory activity against α-glucosidase. | niscair.res.in |
| Anticancer | 4-Nitro-N'-(3-pyridinylmethylene)benzohydrazide | Reported to inhibit the growth of certain cancer cell lines. | ontosight.ai |
Identification of Research Gaps and Challenges
Despite the promising preliminary findings, the research on this compound is still in its nascent stages. Several critical gaps and challenges need to be addressed to fully elucidate its therapeutic potential:
Limited Scope of Biological Screening: The biological evaluation of this compound has been confined to a narrow range of assays. Comprehensive screening against a wider panel of bacterial and fungal strains, cancer cell lines, and viral targets is necessary.
Lack of Mechanistic Studies: The underlying molecular mechanisms responsible for the observed biological activities remain largely unknown. Further research is required to identify the specific cellular targets and pathways modulated by this compound.
In-depth Structure-Activity Relationship (SAR) Studies: While initial SAR observations have been made, a systematic and comprehensive investigation is needed. This would involve the synthesis and evaluation of a diverse library of analogues to understand the precise structural requirements for optimal activity and selectivity.
Pharmacokinetic and Toxicological Data: There is a complete absence of data on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound. These studies are crucial for assessing its drug-likeness and potential for in vivo applications.
Development of Drug Resistance: As with any antimicrobial agent, the potential for the development of resistance is a significant concern that needs to be investigated.
Emerging Trends and Future Directions for this compound Research
The future of this compound research lies in addressing the aforementioned gaps and leveraging emerging scientific and technological advancements. Key future directions include:
Rational Drug Design and Molecular Modeling: The use of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can guide the rational design of more potent and selective analogues. nih.gov These approaches can help in identifying potential biological targets and predicting the activity of novel derivatives before their synthesis.
Exploration of Novel Therapeutic Areas: Given the broad biological activity of the benzohydrazide scaffold, this compound and its derivatives should be investigated for other therapeutic applications, such as anti-inflammatory, anticonvulsant, and neuroprotective effects. thepharmajournal.com
Combination Therapy Studies: Investigating the synergistic effects of this compound with existing drugs could be a promising strategy to enhance therapeutic efficacy and combat drug resistance.
Advanced Formulation and Delivery Systems: The development of novel drug delivery systems could improve the pharmacokinetic properties and therapeutic index of this compound.
"Green" Synthesis Approaches: Employing environmentally friendly synthetic methods, such as the use of recyclable catalysts and solvents, aligns with the growing emphasis on sustainable chemistry in drug discovery. researchgate.net
Q & A
Q. What are the optimal green synthesis conditions for N'-(3-pyridinylmethylene)benzohydrazide derivatives?
The synthesis involves condensing 2-chloroquinoline-3-carbaldehyde with substituted hydrazides in PEG 400 at room temperature under open-air conditions. PEG 400 acts as a recyclable, non-toxic solvent, achieving yields of 75–87% without requiring acid/base catalysts. Key parameters include stoichiometric equivalence (1:1 molar ratio of reactants), reaction monitoring via TLC, and purification by recrystallization (ethanol or toluene/DMSO mixtures). PEG 400 can be reused for 3 cycles with minimal yield reduction .
Q. How are this compound derivatives characterized structurally?
Characterization involves:
- IR spectroscopy : Confirming C=O (1700–1650 cm⁻¹) and C=N (1650–1590 cm⁻¹) stretching frequencies.
- ¹H NMR : Identifying hydrazone NH (~δ 13.8 ppm), aromatic protons, and substituent-specific signals (e.g., methoxy at δ 3.7 ppm).
- Mass spectrometry : Validating molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).
- Elemental analysis : Confirming C, H, N composition within ±0.4% of theoretical values .
Q. What solvent systems are most effective for synthesizing acylhydrazones, and why?
PEG 400 outperforms traditional solvents (ethanol, dichloromethane) due to its high polarity, recyclability, and ability to solubilize reactants without side reactions. Ethanol requires heating (7–48 hours for 37–75% yields), while PEG 400 achieves >80% yields at room temperature in ≤24 hours. Water is ineffective due to poor reactant solubility .
Advanced Research Questions
Q. How do electronic effects of substituents influence the cytotoxicity of this compound derivatives?
Electron-withdrawing groups (e.g., NO₂ in 3b ) enhance cytotoxicity by increasing electrophilicity and membrane permeability, as observed in A549 lung adenocarcinoma cells (IC₅₀: 12–18 µM). Conversely, electron-donating groups (e.g., OMe in 3a ) reduce activity (IC₅₀: >50 µM). Steric effects from bulky substituents (e.g., 2-phenoxy in 3g ) may hinder target binding .
Q. How can researchers resolve contradictions in biological activity data across similar derivatives?
- Dose-response profiling : Test compounds at multiple concentrations (e.g., 1–100 µM) to identify non-linear effects.
- Metabolic stability assays : Assess hydrolytic susceptibility (e.g., acylhydrazone cleavage in plasma).
- Computational docking : Compare binding affinities to targets like tubulin or topoisomerase II. For example, 3d (derived from mefenamic acid) shows variable activity due to competing anti-inflammatory and cytotoxic pathways .
Q. What strategies optimize reaction yields for sterically hindered hydrazides?
- Pre-activation : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 24 hours).
- Co-solvents : Add 10% DMSO to PEG 400 to improve solubility of bulky hydrazides (e.g., 2-aryloxyacetohydrazides).
- Catalysis : Introduce Lewis acids (e.g., CuBr) to accelerate imine formation, achieving >90% yields .
Q. How can computational methods predict the bioactivity of novel derivatives?
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to estimate reactivity.
- Molecular dynamics : Simulate ligand-protein interactions (e.g., with EGFR or PARP).
- QSAR models : Correlate substituent descriptors (logP, polar surface area) with IC₅₀ values. Studies show that higher logP values (>3.5) correlate with improved cytotoxicity in 3e and 3h .
Q. What are the challenges in synthesizing and characterizing metal complexes of this compound?
- Coordination geometry : Cu(II) and Ni(II) form square-planar complexes, while Co(II) adopts octahedral geometry.
- Stability : Chelation enhances stability in physiological conditions but may reduce bioavailability.
- Bioactivity : Cu(II) complexes exhibit superior urease inhibition (IC₅₀: 0.8 µM) compared to free ligands (IC₅₀: 15 µM) due to redox-active metal centers .
Methodological Considerations
Q. How to design a cytotoxicity screening protocol for these compounds?
- Cell lines : Use A549 (lung adenocarcinoma) and MCF-7 (breast cancer) for initial screening.
- Assay : MTT protocol with 48-hour exposure, 5% CO₂, and IC₅₀ determination via nonlinear regression.
- Controls : Include cisplatin (positive control) and PEG 400 (solvent control) to exclude solvent toxicity .
Q. What analytical techniques validate the recyclability of PEG 400 in synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
